molecular formula C30H23BrN4O2 B11554232 4-{(1E)-1-[2-(2-bromophenyl)hydrazinylidene]-3-phenylpropan-2-ylidene}-1,2-diphenylpyrazolidine-3,5-dione

4-{(1E)-1-[2-(2-bromophenyl)hydrazinylidene]-3-phenylpropan-2-ylidene}-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B11554232
M. Wt: 551.4 g/mol
InChI Key: KVMJBRSAGSMXOK-XVQUTABCSA-N
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Description

4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydrazine moiety, and a pyrazolidine-dione core

Preparation Methods

The synthesis of 4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(2-bromophenyl)hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolidine-dione ring. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[(1E)-1-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYLPROPAN-2-YLIDENE]-1,2-DIPHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydrazine moiety can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds include:

    (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal: Shares the bromophenyl and hydrazine moieties but differs in the core structure.

    1-(4-Bromophenyl)-1,2,2-triphenylethylene: Contains a bromophenyl group but lacks the hydrazine and pyrazolidine-dione components.

    2-((1E)-1-{2-[(2Z)-4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-yl-idene]hydrazin-1-ylidene}ethyl)pyridin-1-ium bromide: Features a bromophenyl group and a hydrazine moiety but has a different core structure .

Properties

Molecular Formula

C30H23BrN4O2

Molecular Weight

551.4 g/mol

IUPAC Name

4-[(Z)-1-[(2-bromophenyl)diazenyl]-3-phenylprop-1-en-2-yl]-5-hydroxy-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C30H23BrN4O2/c31-26-18-10-11-19-27(26)33-32-21-23(20-22-12-4-1-5-13-22)28-29(36)34(24-14-6-2-7-15-24)35(30(28)37)25-16-8-3-9-17-25/h1-19,21,36H,20H2/b23-21-,33-32?

InChI Key

KVMJBRSAGSMXOK-XVQUTABCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=C/N=NC2=CC=CC=C2Br)/C3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CC(=CN=NC2=CC=CC=C2Br)C3=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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